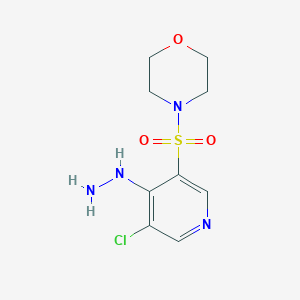

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine

Descripción

Propiedades

Fórmula molecular |

C9H13ClN4O3S |

|---|---|

Peso molecular |

292.74 g/mol |

Nombre IUPAC |

(3-chloro-5-morpholin-4-ylsulfonylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C9H13ClN4O3S/c10-7-5-12-6-8(9(7)13-11)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4,11H2,(H,12,13) |

Clave InChI |

SELGTSJOGVACBD-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1S(=O)(=O)C2=CN=CC(=C2NN)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine typically involves multiple stepsThe sulfonylation step involves the reaction of the intermediate with a sulfonyl chloride, and finally, the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form different nitrogen-containing functional groups.

Reduction: The compound can be reduced to modify the pyridine ring or the sulfonyl group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain enzymes, inhibiting their activity. The sulfonyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-(Phenyl sulfonyl)morpholine

- Structure : Replaces the pyridine-hydrazinyl moiety with a phenyl group.

- Synthesis : Prepared via Schiff base routes using hydrazide intermediates, similar to the target compound’s derivatization pathways .

- Activity : Demonstrates in vitro antibacterial effects against ESBL E. coli, with minimum inhibitory concentrations (MICs) comparable to sulfamethoxazole. The absence of the hydrazinyl group reduces its capacity for further functionalization, limiting its versatility compared to the target compound .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Features a thiazole-linked dibromoimidazole group instead of the sulfonylpyridine-hydrazine system.

- Key Difference : Bromine substituents at positions 2 and 4 on the imidazole ring enhance steric bulk and electron-withdrawing effects, influencing DNA-binding affinity. Initial structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra and activity profiles, underscoring the criticality of precise synthesis .

- Application : Primarily studied in oncology for selective DNA-binding inhibition, contrasting with the antibacterial focus of the target compound .

4-(2-Chloroethyl)morpholine hydrochloride

- Structure : Substitutes the sulfonylpyridine-hydrazine unit with a chloroethyl chain.

- Synthesis : Used as an intermediate in carboxamide drug synthesis (e.g., Example 329 in EP 4,374,877 A2). The chloroethyl group facilitates nucleophilic substitution reactions, unlike the sulfonyl group’s role in hydrogen bonding .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antibacterial Activity : Sulfonyl-morpholine derivatives (e.g., 4-(phenyl sulfonyl)morpholine) disrupt bacterial folate synthesis via dihydropteroate synthase inhibition, a mechanism likely shared by the target compound due to structural homology .

- DNA-Targeting vs. Antibacterial Design : VPC-14449’s dibromoimidazole-thiazole system prioritizes DNA intercalation, while the target compound’s hydrazinyl group may enhance bacterial membrane penetration .

- Synthetic Challenges: Misassignment of substituent positions (e.g., bromine in VPC-14449) or incomplete characterization (as noted in phenyl sulfonyl derivatives) can lead to inconsistent biological results, emphasizing rigorous analytical validation .

Actividad Biológica

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₉H₁₄ClN₄O₃S

- Molecular Weight : 258.30 g/mol

- CAS Number : 627841-48-9

The biological activity of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial cell wall synthesis and protozoal metabolism. This compound's structure suggests potential inhibition of fibroblast activation protein (FAP), which is implicated in tumor progression and fibrosis .

- Antiparasitic Activity : Preliminary studies indicate that derivatives of hydrazinylpyridine sulfonamides exhibit antiprotozoal effects against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures have shown IC50 values in the low micromolar range, suggesting significant biological activity .

- Cytotoxicity : The compound has demonstrated selective cytotoxicity against certain cancer cell lines while maintaining low toxicity towards normal human fibroblasts. This selectivity is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits FAP activity | |

| Antiparasitic | IC50 against P. falciparum: ~2.24 μM | |

| Cytotoxicity | Selective against cancer cells |

Case Studies

- Antiparasitic Efficacy : A study evaluated the efficacy of several hydrazinylpyridine sulfonamides against chloroquine-resistant strains of P. falciparum. Compounds similar to 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine demonstrated promising results with IC50 values ranging from 2 to 10 μM, indicating potential as new antimalarial agents .

- Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated that the compound exhibited significant cytotoxicity (IC50 < 10 μM) while sparing normal fibroblast cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. Advanced

- Pyridine substituents : Electron-withdrawing groups (e.g., Cl at C5) increase electrophilicity, enhancing binding to cysteine residues in target enzymes. Comparative studies with 5-fluoro or 5-bromo analogs show reduced potency .

- Morpholine ring : Replacing morpholine with piperazine or thiomorpholine alters logP and hydrogen-bond acceptor capacity, impacting membrane permeability. Docking simulations (e.g., AutoDock Vina) correlate substituent bulk with steric clashes in hydrophobic binding pockets .

- Validation : Parallel synthesis of derivatives followed by enzymatic assays (IC₅₀ measurements) and ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) prioritizes lead candidates .

How can computational modeling predict binding interactions with biological targets?

Advanced

Density Functional Theory (DFT) calculates charge distribution, identifying nucleophilic (hydrazinyl NH₂) and electrophilic (sulfonyl S=O) sites. Molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor complexes (e.g., kinase ATP-binding sites). Key parameters:

- Binding free energy (ΔG) from MM-PBSA calculations.

- Hydrogen-bond occupancy (>70% in ≥3 trajectory frames indicates stable interactions) .

Validation via mutagenesis (e.g., Ala-scanning of predicted contact residues) confirms critical binding residues .

How should researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound purity via orthogonal methods (NMR + LC-MS) .

- Meta-analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systematic biases. For example, conflicting IC₅₀ values may reflect differences in cell lines (HEK293 vs. HeLa) or endpoint detection methods (luminescence vs. fluorescence) .

- Proteomics profiling : Unbiased mass spectrometry identifies off-target interactions that explain anomalous activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.